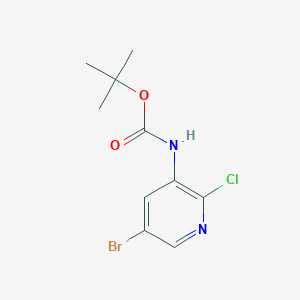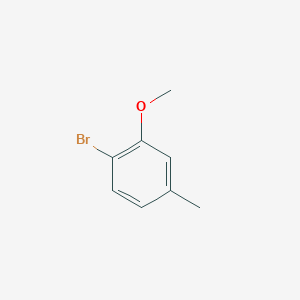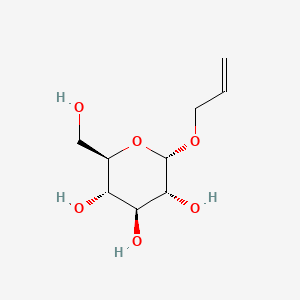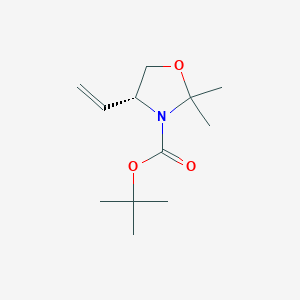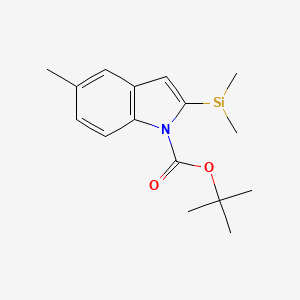
Bis(norbornadiene)rhodium(I) tetrafluoroborate
Vue d'ensemble
Description
Bis(norbornadiene)rhodium(I) tetrafluoroborate, also known as Rh(nbd)2BF4, is an organometallic compound that consists of rhodium, a transition metal, and norbornadiene, a cyclic hydrocarbon . It is used in hydrogenation and isomerization reactions .
Synthesis Analysis
Bis(norbornadiene)rhodium(I) tetrafluoroborate can be used as a catalyst for the synthesis of lactones via the 1,4-addition of arylboronic acids to butenolide . It can also be used in the synthesis of chiral β-aryl-substituted ketones and esters, and β-aryloxycarboxylic esters from β-aryloxy-α,γ-unsaturated esters .Molecular Structure Analysis
The empirical formula of Bis(norbornadiene)rhodium(I) tetrafluoroborate is C14H16BF4Rh . The linear formula is [Rh(NBD)BF4] .Chemical Reactions Analysis
Bis(norbornadiene)rhodium(I) tetrafluoroborate is used in hydrogenation and isomerization reactions . It exhibits remarkable reactivity and catalytic properties, making it a highly sought-after reagent in organic synthesis .Physical And Chemical Properties Analysis
Bis(norbornadiene)rhodium(I) tetrafluoroborate has a molecular weight of 373.99 . Its melting point ranges from 136.9 to 139.9 °C .Applications De Recherche Scientifique
Hydrogenation Reactions
Bis(norbornadiene)rhodium(I) tetrafluoroborate is used in hydrogenation reactions . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst. This compound can act as a catalyst to facilitate the reaction.
Isomerization Reactions
This compound is also used in isomerization reactions . Isomerization is the process by which one molecule is transformed into another molecule which has exactly the same atoms, but the atoms are rearranged e.g. A-B-C to B-A-C.
Rhodium Catalyzed Enantioselective Hydroacylation
Bis(norbornadiene)rhodium(I) tetrafluoroborate is used in Rhodium Catalyzed Enantioselective Hydroacylation of Acrylamide Derivatives . Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis. It is defined by IUPAC as: a chemical reaction (or reaction sequence) in which one or more new elements of chirality are formed in a substrate molecule and which produces the stereoisomeric (enantiomeric or diastereoisomeric) products in unequal amounts.
Safety and Hazards
Bis(norbornadiene)rhodium(I) tetrafluoroborate is classified as a flammable solid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .
Orientations Futures
While the future directions for the use of Bis(norbornadiene)rhodium(I) tetrafluoroborate are not explicitly mentioned in the available resources, its use in hydrogenation and isomerization reactions, as well as its role as a catalyst in the synthesis of various compounds, suggest that it will continue to be an important reagent in organic synthesis .
Mécanisme D'action
Target of Action
Bis(norbornadiene)rhodium(I) tetrafluoroborate, also known as Rh(nbd)2BF4, is an organometallic compound that primarily targets molecules involved in organic synthesis . It is particularly favored for the creation of enantiomerically pure compounds .
Mode of Action
Rh(nbd)2BF4 interacts with its targets by acting as a Lewis acid . In this role, it accepts electrons from other molecules, facilitating bond formation . This interaction and the resulting changes are crucial in the synthesis of heterocyclic compounds, polymers, and other organometallic compounds .
Biochemical Pathways
The exact biochemical pathways affected by Rh(nbd)2BF4 are complex and depend on the specific reactions in which it is involved. It is known to play a vital role in the synthesis of heterocyclic compounds, polymers, and other organometallic compounds . The downstream effects of these pathways can lead to the formation of a wide variety of organic compounds.
Propriétés
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8.BF4.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h2*1-4,6-7H,5H2;;/q;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWNBFOFVFMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF4Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448239 | |
| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(norbornadiene)rhodium(I) tetrafluoroborate | |
CAS RN |
36620-11-8 | |
| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



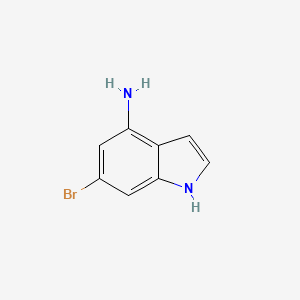
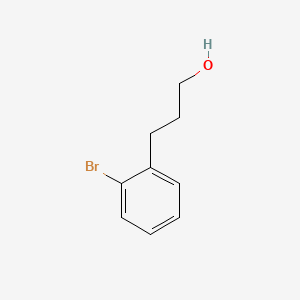
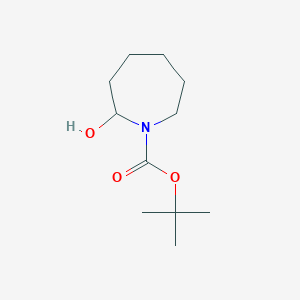
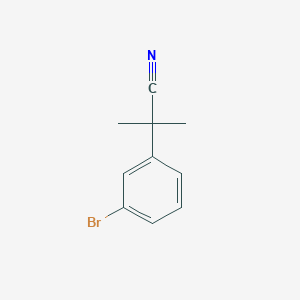
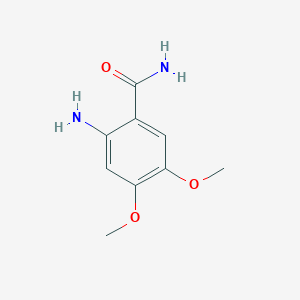

![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)


